molecular formula C8H10Cl2N2 B13433770 1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride

1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride

Cat. No.: B13433770
M. Wt: 205.08 g/mol
InChI Key: BWYMPTJRGIJYGU-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a cyclopropane amine group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:

Biological Activity

1-(3-Chloropyridin-4-YL)cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}ClN, with a molecular weight of approximately 187.66 g/mol. The compound features a cyclopropane ring bonded to a chlorinated pyridine moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various receptors and enzymes, leading to modulation of cellular pathways:

  • Anticancer Activity : The compound exhibits potential anticancer properties by inhibiting enzymes involved in cell proliferation. For example, it may interact with the anaplastic lymphoma kinase (ALK), which plays a crucial role in certain types of cancers .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activities, although specific mechanisms remain under investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds reveals insights into its SAR:

Compound NameStructural CharacteristicsBiological Activity
2-ChloropyridineSimilar pyridine structureUsed in fungicides
3-ChloropyridineDifferent substitution patternOrganic synthesis
4-ChloropyridineDistinct chemical propertiesVaries in reactivity

The unique substitution pattern of this compound enhances its binding affinity to biological targets compared to its isomers and other pyridine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : Research has shown that the compound can inhibit cell growth in various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects at concentrations ranging from 0.3 to 300 μM, indicating its potential as a lead compound for cancer therapy .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For instance, it was found to inhibit ALK with an IC50_{50} value in the low micromolar range, suggesting a potent interaction that could be leveraged for therapeutic applications .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are essential for developing effective oral therapies .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

BWYMPTJRGIJYGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)Cl)N.Cl

Origin of Product

United States

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